molecular formula C11H17N3O2 B8112850 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Katalognummer: B8112850
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: JXHFVJZPCPYUOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a morpholine moiety attached to a tetrahydroisoxazolo[4,5-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the reaction of morpholine with a suitable precursor that contains the tetrahydroisoxazolo[4,5-c]pyridine framework. One common method involves the use of a Mannich reaction, where morpholine, formaldehyde, and the tetrahydroisoxazolo[4,5-c]pyridine precursor are reacted under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The morpholine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine moiety typically yields N-oxides, while reduction can yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroisoxazolo[4,5-c]pyridine core can also interact with nucleic acids and proteins, affecting various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • 3-(Pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Uniqueness

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as Gaboxadol (or THIP), is a compound that has garnered attention due to its unique pharmacological profile as a selective agonist of the GABA_A receptor. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Gaboxadol exhibits a high affinity for the extrasynaptic GABA_A receptor subtype α4β3δ, which is crucial for mediating tonic inhibition in the central nervous system. Unlike traditional benzodiazepines that primarily target synaptic receptors, Gaboxadol enhances GABAergic transmission by increasing the duration and frequency of channel openings at these extrasynaptic sites. This results in a unique pharmacodynamic profile characterized by:

  • Supra-maximal agonism : Gaboxadol produces a greater maximum response compared to endogenous GABA.
  • Differential effects on sleep : It promotes non-REM sleep and increases delta activity without the euphoric effects commonly associated with benzodiazepines .

Biological Activity Overview

Gaboxadol has been studied for various biological activities:

  • Sleep Modulation : Clinical studies indicate that Gaboxadol significantly increases non-REM sleep duration and enhances deep sleep stages. In one study involving rats, doses of 2 and 4 mg/kg were administered, resulting in increased delta wave activity during non-REM sleep .
  • Anticonvulsant Properties : Research has shown that Gaboxadol can induce absence epilepsy-like EEG patterns at higher doses while maintaining its sedative properties .
  • Potential for Anxiety and Depression Treatment : Due to its unique action on GABA_A receptors, Gaboxadol has been investigated as a potential treatment for anxiety disorders and depression. Its ability to enhance inhibitory neurotransmission may provide therapeutic benefits with a lower risk of addiction compared to traditional anxiolytics .

Case Studies

Several studies have highlighted the biological effects of Gaboxadol:

  • Clinical Trials : In phase II clinical trials, Gaboxadol was shown to improve sleep quality in patients with insomnia without significant adverse effects. Participants reported less daytime sedation compared to those treated with conventional hypnotics like zolpidem .
  • Comparative Studies : A study comparing Gaboxadol with other GABAergic agents found that it produced fewer side effects related to euphoria and dependency while still effectively promoting sleep .

Data Table: Biological Activities of Gaboxadol

Biological Activity Effect Study Reference
Sleep PromotionIncreased non-REM sleep duration
Anticonvulsant EffectsInduction of absence epilepsy-like EEG
Anxiety and Depression ReliefPotential therapeutic benefits
Side EffectsLower risk of euphoria and dependency

Eigenschaften

IUPAC Name

3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-12-7-9-10(13-16-11(1)9)8-14-3-5-15-6-4-14/h12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHFVJZPCPYUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.